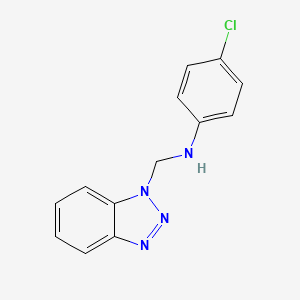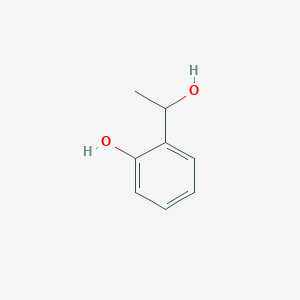
3,3-Dimethylcyclohexaneethanol
説明
3,3-Dimethylcyclohexaneethanol is a chemical compound with the formula C10H20O . It has a molecular weight of 156.2652 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H20O/c1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,3-8H2,1-2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.27 . Some of its calculated properties include: Standard Gibbs free energy of formation (-92.25 kJ/mol), Enthalpy of formation at standard conditions (-352.74 kJ/mol), Enthalpy of fusion at standard conditions (12.35 kJ/mol), Enthalpy of vaporization at standard conditions (53.50 kJ/mol), Log10 of Water solubility in mol/l (-2.68), Octanol/Water partition coefficient (2.585), McGowan’s characteristic volume (146.770 ml/mol), Critical Pressure (2862.74 kPa), Normal Boiling Point Temperature (535.50 K), Critical Temperature (728.56 K), Normal melting (fusion) point (290.32 K), Critical Volume (0.544 m^3/kmol) .科学的研究の応用
Catalytic Hydrogenation
Research by Cormier and McCauley (1988) in Synthetic Communications explored the catalytic hydrogenation of diketones, including 3,3-dimethylcyclohexanone, which is closely related to 3,3-Dimethylcyclohexaneethanol. This study contributes to understanding the potential applications of these compounds in chemical synthesis processes (Cormier & McCauley, 1988).
Study of Glass Transitions
Tyagi and Murthy's (2001) research in the Journal of Chemical Physics investigated the nature of glass transitions in various compounds, including cis-1,2-dimethylcyclohexane, which shares structural similarities with this compound. Their work utilizing dielectric spectroscopy and differential scanning calorimetry provides insights into the molecular dynamics in supercooled states, relevant to the study of plastic crystals (Tyagi & Murthy, 2001).
Alpha,alpha'-Annulation in Organic Synthesis
Nuhant et al. (2007) in Organic Letters explored the alpha,alpha'-annulation of 3,3-dimethyl-2,4,6-triprenyl cyclohexanone, a compound similar to this compound. Their research highlights the application in organic synthesis, specifically in the synthesis of clusianone and other biogenetic-like intermediates (Nuhant et al., 2007).
Solid State Polymorphism Studies
Research by Juszyńska et al. (2006) in Phase Transitions focused on the solid-state polymorphism of various dimethyl butanols, including 3,3-dimethyl-1-butanol, which is structurally related to this compound. Their findings using DSC methods contribute to understanding the influence of molecular structure on polymorphism (Juszyńska et al., 2006).
Application in Green Chemistry
Jin et al. (2016) in Green Chemistry expanded on the chemistry of dimethyl carbonate (DMC), showcasing its application in acid-catalysed reactions with different aliphatic alcohols and phenols. This research presents potential applications of similar compounds like this compound in sustainable chemistry practices (Jin et al., 2016).
Safety and Hazards
According to the safety data sheet, 3,3-Dimethylcyclohexaneethanol is classified as a flammable liquid (Category 4), and it is harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity, Categories 4). It causes skin irritation (Category 2) and serious eye irritation (Category 2A). It may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). It is also harmful to aquatic life with long-lasting effects .
特性
IUPAC Name |
2-(3,3-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCAHEIMKVRZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





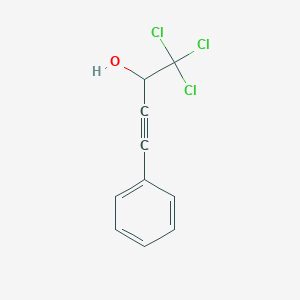

![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
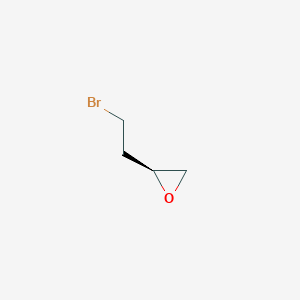
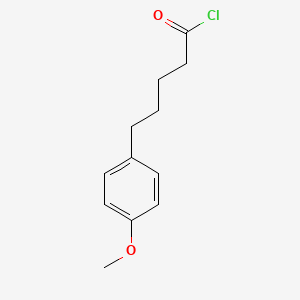
![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)


![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)
![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)
